molecular formula C13H9NO2 B12959952 Benzo[f]quinoline-1,3(2H,4H)-dione

Benzo[f]quinoline-1,3(2H,4H)-dione

Cat. No.: B12959952
M. Wt: 211.22 g/mol
InChI Key: MWAVKWBFWCFOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[f]quinoline-1,3(2H,4H)-dione is a polycyclic heteroaromatic compound characterized by a fused benzene ring at the f-position of the isoquinoline-1,3-dione core. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound and its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral effects, often attributed to their ability to intercalate into DNA or inhibit enzymes like topoisomerase II (Topo II) and cyclin-dependent kinases (CDKs) .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4H-benzo[f]quinoline-1,3-dione

InChI

InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-6H,7H2,(H,14,16)

InChI Key

MWAVKWBFWCFOBX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC3=CC=CC=C32)NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Benzo[f]quinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Antiviral Derivatives

A series of 6-benzyl- and 6-biarylmethyl-substituted derivatives (e.g., 20a–20l) were synthesized with yields ranging from 37% to 55%.

Compound Substituent Yield (%) Notable Activity
20a 6-Benzyl 55 Antiviral
20k 4′-Fluoro-biphenylmethyl 45 Antiviral
20l Biphenyl-4-carbonitrile 37 Antiviral

CDK4-Selective Inhibitors

Derivatives with (Z)-4-(aminomethylene) substitutions exhibit potent CDK4 inhibition:

  • Compound 61 : IC50 = 27 nM for CDK4 .
  • Compounds 62/63 : IC50 = 2 nM for CDK4, with >10-fold selectivity over CDK1/2 .
Compound Substituent CDK4 IC50 (nM) Selectivity (CDK4 vs. CDK1/2)
61 Phenylaminomethylene 27 Moderate
62 Benzylaminomethylene 2 High (23.3/18.3 nM for CDK1/2)
63 Pyridylmethylaminomethylene 2 High (2.5/1.1 nM for CDK1/2)

Isoquinoline-1,3-dione Derivatives in Enzyme Inhibition

Aldose Reductase Inhibitors

  • Minalrestat: Replaces the chroman ring of sorbinil with isoquinoline-1,3-dione, showing efficacy in diabetic complications .
  • Ranirestat: Further modifies minalrestat by replacing isoquinoline-1,3-dione with pyrrolo[1,2-a]pyrazine-1,3-dione, enhancing potency .
Compound Core Structure Target Enzyme Clinical Status
Minalrestat Isoquinoline-1,3-dione Aldose reductase Preclinical/Withdrawn
Ranirestat Pyrrolo-pyrazine-dione Aldose reductase Clinical trials

Physicochemical and Structural Comparisons

Molecular Properties

  • Benzo[f]quinoline-1,3-dione: Molecular formula ~C13H9NO2 (estimated), with enhanced planarity for DNA/enzyme interactions.
  • Isoquinoline-1,3-dione (CAS 4456-77-3): C9H5NO2, MW 159.14; soluble in DMSO/chloroform .
Property Benzo[f]quinoline-1,3-dione Isoquinoline-1,3-dione
Molecular Weight ~211.22 159.14
Solubility Moderate in organic solvents High in DMSO/CHCl3
Bioactivity Focus Anticancer, antiviral Enzyme inhibition

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (e.g., NO2, CN): Enhance DNA intercalation (e.g., 2-(4-aminophenyl)-6-nitro derivative, CAS 57037-95-3) .
  • Bulky substituents (e.g., biphenylmethyl) : Improve kinase selectivity but reduce synthetic yield (e.g., 20l , 37% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.